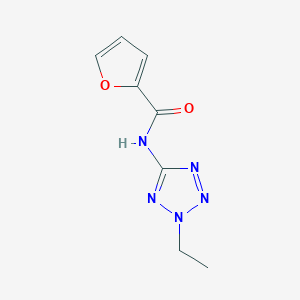
N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor and regulator that plays a crucial role in maintaining energy homeostasis in cells. A-769662 has been widely used in scientific research to study the physiological and biochemical effects of AMPK activation.
Mecanismo De Acción
A-769662 activates N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide by binding to the allosteric site on the γ subunit of the enzyme. This binding induces a conformational change in the enzyme, leading to increased phosphorylation of the α subunit and activation of the enzyme. The activation of N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide by A-769662 leads to the phosphorylation of various downstream targets involved in metabolic pathways, resulting in increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and physiological effects:
A-769662 has been shown to have various biochemical and physiological effects on cells and tissues. It has been shown to increase glucose uptake and glycogen synthesis in skeletal muscle cells. It has also been shown to increase fatty acid oxidation and decrease lipid accumulation in liver cells. A-769662 has been used in various animal models to study the effects of N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide activation on metabolic disorders such as obesity, diabetes, and cardiovascular diseases. It has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in these models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
A-769662 has several advantages for lab experiments. It is a potent and selective activator of N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide and has been widely used in scientific research to study the physiological and biochemical effects of N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide activation. It has been shown to have minimal toxicity and is well-tolerated in animal models. However, there are also some limitations to the use of A-769662 in lab experiments. It has been shown to have limited solubility in water and requires the use of organic solvents for administration. It also has a short half-life in vivo, which may limit its effectiveness in long-term studies.
Direcciones Futuras
There are several future directions for the use of A-769662 in scientific research. One direction is the development of more potent and selective activators of N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide that can overcome the limitations of A-769662. Another direction is the study of the effects of N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide activation on other metabolic pathways and cellular processes, such as autophagy and inflammation. The use of A-769662 in combination with other drugs or therapies may also be explored for the treatment of metabolic disorders and other diseases. Overall, the continued study of A-769662 and N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide activation has the potential to lead to the development of new treatments for a variety of diseases.
Métodos De Síntesis
The synthesis of A-769662 involves several steps. The first step is the preparation of 2-ethyl-5-nitrofuran, which can be achieved by reacting 2-ethylfuran with nitric acid. The second step involves the reduction of the nitro group to an amino group using tin and hydrochloric acid. The resulting compound is then reacted with sodium azide to form the tetrazole ring. The final step is the acylation of the tetrazole ring with 2-chloro-N-(4-methoxyphenyl)acetamide to form A-769662.
Aplicaciones Científicas De Investigación
A-769662 has been widely used in scientific research to study the physiological and biochemical effects of N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide activation. N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide plays a crucial role in maintaining energy homeostasis in cells by regulating various metabolic pathways, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. A-769662 has been shown to activate N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide in a dose-dependent manner and stimulate glucose uptake in skeletal muscle cells. It has also been shown to increase fatty acid oxidation and decrease lipid accumulation in liver cells. A-769662 has been used in various animal models to study the effects of N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide activation on metabolic disorders such as obesity, diabetes, and cardiovascular diseases.
Propiedades
Fórmula molecular |
C8H9N5O2 |
|---|---|
Peso molecular |
207.19 g/mol |
Nombre IUPAC |
N-(2-ethyltetrazol-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C8H9N5O2/c1-2-13-11-8(10-12-13)9-7(14)6-4-3-5-15-6/h3-5H,2H2,1H3,(H,9,11,14) |
Clave InChI |
JCUWAZPRXRLYJJ-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=CO2 |
SMILES canónico |
CCN1N=C(N=N1)NC(=O)C2=CC=CO2 |
Solubilidad |
16.2 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-methylbenzamide](/img/structure/B244454.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methylbenzamide](/img/structure/B244456.png)
![5-(3-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B244457.png)
![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244459.png)
![N-{3-[(2-chloro-5-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244461.png)
![N-{3-[(5-bromo-2-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244462.png)
![N-{4-methoxy-3-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-furamide](/img/structure/B244466.png)
![N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244467.png)
![N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-2-methylbenzamide](/img/structure/B244468.png)
![N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244469.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B244470.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B244473.png)
![3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B244475.png)
